molecular formula C18H15N5OS B2758142 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 1903385-39-6

2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide

Cat. No.: B2758142
CAS No.: 1903385-39-6
M. Wt: 349.41
InChI Key: GYXCWQVEWMYIGL-UHFFFAOYSA-N
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Description

2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound belonging to the triazolopyridazine class. This compound features a benzamide group attached to a triazolopyridazine core, which is further substituted with a thiophen-3-yl group. Due to its intricate structure, it has garnered interest in various scientific fields, including medicinal chemistry, for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of hydrazine derivatives with appropriate diketones or β-diketones under acidic conditions. The thiophen-3-yl group can be introduced through a nucleophilic substitution reaction involving a thiophene derivative.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzamide group can be oxidized to produce corresponding carboxylic acids.

  • Reduction: : Reduction reactions can be performed on the triazolopyridazine core to yield different derivatives.

  • Substitution: : The thiophen-3-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids from the benzamide group.

  • Reduction: : Derivatives of the triazolopyridazine core.

  • Substitution: : Introduction of various functional groups in place of the thiophen-3-yl group.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Medicinal Chemistry: : It has been studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Biology: : The compound can be used as a tool in biological studies to understand enzyme inhibition and receptor binding.

  • Industry: : Its unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared with other triazolopyridazine derivatives, which also exhibit diverse biological activities. Some similar compounds include:

  • JNJ-38877605: : A triazolopyridazine derivative with potential antiviral and antimicrobial activities.

  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: : Another triazolopyridazine derivative with potential biological activities.

The uniqueness of 2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.

Biological Activity

2-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazolopyridazine class and features a benzamide group connected to a triazolopyridazine core. Its structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

The molecular formula of this compound is C19H15N7OSC_{19}H_{15}N_{7}OS, with a molecular weight of 389.4 g/mol. Its structural complexity includes multiple heterocycles, which are often associated with significant biological activity.

PropertyValue
Molecular Formula C19H15N7OS
Molecular Weight 389.4 g/mol
CAS Number 1903425-81-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. The interactions at the molecular level can modulate signaling pathways and influence cellular responses.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has demonstrated that certain triazolopyridazine derivatives possess potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests that the compound may be a promising candidate for further development as an anti-tubercular agent.

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown potential as an antitumor agent. Studies have reported that compounds with similar structures can inhibit cell proliferation in various cancer cell lines . The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For example, it has been found to inhibit carbonic anhydrase and cholinesterase effectively . These enzymes are vital for maintaining physiological balance and neurotransmission, respectively.

Case Studies

Several case studies have highlighted the biological activities of related compounds within the same class:

  • Anti-Tubercular Activity : A study synthesized various substituted benzamide derivatives and tested their efficacy against Mycobacterium tuberculosis. The most active compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM .
  • Antitumor Studies : Research on benzamide derivatives indicated their potential in inhibiting RET kinase activity, which is implicated in several cancers. Compounds showed moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Properties

IUPAC Name

2-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-12-4-2-3-5-14(12)18(24)19-10-17-21-20-16-7-6-15(22-23(16)17)13-8-9-25-11-13/h2-9,11H,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXCWQVEWMYIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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